molecular formula C9H7F3O2S B1350625 3-(Trifluoromethylthio)phenylacetic acid CAS No. 239080-04-7

3-(Trifluoromethylthio)phenylacetic acid

Cat. No.: B1350625
CAS No.: 239080-04-7
M. Wt: 236.21 g/mol
InChI Key: FSTITWGTGMPLTF-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)phenylacetic acid is an organic compound with the molecular formula C9H7F3O2S. It is characterized by the presence of a trifluoromethylthio group attached to a phenylacetic acid moiety. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)phenylacetic acid typically involves several steps:

    Nitration of Phenol: The process begins with the nitration of phenol to produce 3-nitrophenol.

    Formation of Sulfanyl Chloride: 3-nitrophenol is then reacted with thionyl chloride to form 3-nitrophenyl sulfanyl chloride.

    Trifluoromethylation: The sulfanyl chloride is subsequently reacted with trifluoromethylthiol to yield 3-(trifluoromethylthio)phenyl sulfanyl chloride.

    Acetylation: Finally, the sulfanyl chloride is acetylated to produce this compound[][2].

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound[2][2].

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethylthio)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Trifluoromethylthio)phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)phenylacetic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(Trifluoromethylthio)phenylacetic acid
  • 3-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethylthio)phenylacetic acid

Comparison:

Properties

IUPAC Name

2-[3-(trifluoromethylsulfanyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTITWGTGMPLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380702
Record name 3-(Trifluoromethylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239080-04-7
Record name 3-[(Trifluoromethyl)thio]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239080-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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